N-(3-bromophenyl)pyridine-2-carboxamide
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Overview
Description
N-(3-Bromophenyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)picolinamide typically involves the reaction of 3-bromoaniline with picolinic acid or its derivatives. One common method is the condensation reaction between 3-bromoaniline and picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for N-(3-Bromophenyl)picolinamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromophenyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with other substituents.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted picolinamides can be formed.
Oxidation Products: Oxidized derivatives of N-(3-Bromophenyl)picolinamide.
Reduction Products: Reduced forms of the compound, potentially altering the amide functionality.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise in the development of anticancer agents.
Material Science: Its unique structural properties make it suitable for use in the synthesis of coordination complexes, which can be applied in catalysis and material design.
Biological Research: The compound’s ability to interact with biological molecules has been investigated, providing insights into its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)picolinamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to bind to DNA and interfere with its replication, leading to cell death. Additionally, it can interact with proteins involved in cell signaling pathways, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
- N-(3-Chlorophenyl)picolinamide
- N-(3-Iodophenyl)picolinamide
- N-(3-Fluorophenyl)picolinamide
Comparison: N-(3-Bromophenyl)picolinamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H9BrN2O |
---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
N-(3-bromophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |
InChI Key |
MUZIEIDHNMMPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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